1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Description

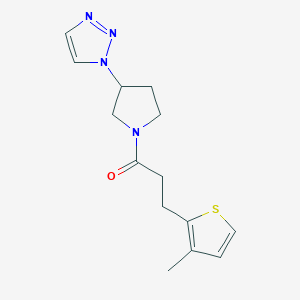

This compound features a pyrrolidine ring substituted at the 3-position with a 1H-1,2,3-triazole moiety and a propan-1-one backbone linked to a 3-methylthiophen-2-yl group. Such structural attributes are common in bioactive molecules targeting enzymes or receptors, as seen in covalent disruptors (e.g., MYF-03-69 in ) and kinase inhibitors . The synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole formation and amide coupling for propanone assembly .

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-11-5-9-20-13(11)2-3-14(19)17-7-4-12(10-17)18-8-6-15-16-18/h5-6,8-9,12H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVWDOSUMQNXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic organic molecule characterized by the presence of a triazole ring, a pyrrolidine moiety, and a thiophene substituent. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

This structure includes:

- A triazole ring , known for its ability to form hydrogen bonds.

- A pyrrolidine ring , which can enhance binding affinity to biological targets.

- A 3-methylthiophene group , contributing to the compound's lipophilicity and potential interaction with cellular membranes.

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The triazole moiety can engage in hydrogen bonding with proteins, while the pyrrolidine enhances the compound's overall binding affinity. The thiophene group may facilitate membrane penetration or influence receptor interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to the one have been evaluated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion.

Case Study:

A study demonstrated that a related triazole derivative exhibited an IC50 value of 1.73 ± 0.97 μM against IDO1, indicating significant inhibitory activity . This suggests that the compound may also possess similar anticancer properties.

Antimicrobial Activity

Triazole derivatives have shown promise as antimicrobial agents. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis.

Research Findings:

In vitro studies on related compounds revealed varying degrees of activity against several bacterial strains, highlighting their potential as broad-spectrum antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole-based compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1H-1,2,3-triazol-1-yl)-3-phenylpropan-1-one | Lacks pyrrolidine | Moderate anticancer activity |

| 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one | Similar structure | Higher binding affinity due to pyrrolidine |

| 4-(1H-1,2,3-triazol-1-yl)benzamides | Different substituents | Antimicrobial activity observed |

Synthesis and Research Applications

The synthesis typically involves a click chemistry approach, particularly using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation of the triazole ring. The resulting compound can be further modified to enhance its biological efficacy.

Applications in Research:

The compound is being explored for:

- Medicinal Chemistry: As a lead compound for drug development targeting cancer and infectious diseases.

- Materials Science: As a building block for advanced materials due to its unique structural features.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Properties of Analogues

Key Differences and Implications

Core Heterocycle :

- The target compound and MYF-03-69 share a pyrrolidine core, while 2aca–2acg () use morpholine. Morpholine’s oxygen atom enhances solubility but reduces rigidity compared to pyrrolidine .

- MYF-03-69’s stereospecific (3R,4R)-pyrrolidine may improve target binding selectivity, a feature absent in the target compound’s unspecified stereochemistry .

Substituent Effects: The 3-methylthiophen-2-yl group in the target compound introduces moderate steric hindrance and electron-rich aromaticity, contrasting with MYF-03-69’s electron-deficient trifluoromethylbenzyl group. Such differences influence lipophilicity (logP) and membrane permeability.

Synthetic Efficiency :

- MYF-03-69’s 52% yield reflects challenges in stereochemical control during pyrrolidine functionalization , whereas morpholine-based analogues (e.g., 2aca: 94%) benefit from simpler, high-yielding amide couplings .

Biological Relevance :

- MYF-03-69 is designed as a covalent YAP-TEAD disruptor, leveraging its trifluoromethyl group for hydrophobic binding . The target compound’s 3-methylthiophene may favor interactions with cysteine-rich domains (e.g., kinases), akin to thiophene derivatives in kinase inhibitors .

- Morpholine-containing compounds (e.g., 2aca) are often used as solubility-enhancing motifs in CNS drugs, suggesting divergent therapeutic applications compared to pyrrolidine-triazole derivatives .

Physicochemical and Spectroscopic Comparisons

- HRMS/NMR : MYF-03-69’s HRMS (444.1645) and 2acb’s LC-MS (m/z 356.2) confirm successful synthesis, but the target compound lacks reported data .

- 1H-NMR : 2aca’s triazole proton resonates at δ 7.76 (s, 1H), while MYF-03-69’s pyridinyl protons appear upfield (δ 8.5–7.2), highlighting electronic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.